3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Medicinal Chemistry Kinase Inhibition Nuclease Inhibition

Researchers requiring a defined pyrazole-thiazole propanamide scaffold for kinase inhibitor SAR often face limited commercial availability. This compound provides the exact chemotype for target validation, distinct from carboxamide-linked isomers. - Defined scaffold for Flt-3 kinase & nuclease inhibition studies - Enables focused library synthesis with bifunctional 3,5-dimethylpyrazole & 5-methylthiazole motifs - Pure reference standard for HPLC/LC-MS method development Bulk & custom packaging available; reliable global delivery.

Molecular Formula C12H16N4OS
Molecular Weight 264.35
CAS No. 1286695-15-5
Cat. No. B2405757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
CAS1286695-15-5
Molecular FormulaC12H16N4OS
Molecular Weight264.35
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CCC2=C(NN=C2C)C
InChIInChI=1S/C12H16N4OS/c1-7-6-13-12(18-7)14-11(17)5-4-10-8(2)15-16-9(10)3/h6H,4-5H2,1-3H3,(H,15,16)(H,13,14,17)
InChIKeyCNLBVIRXCAXPMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide (CAS 1286695-15-5): Structural Overview and Sourcing Context


3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide (CAS 1286695-15-5) is a synthetic small molecule (C12H16N4OS, MW 264.35) belonging to the class of pyrazole-thiazole propanamide derivatives [1]. Preliminary information suggests it has been investigated in patent literature for its potential as a kinase inhibitor or nuclease inhibitor, but specific, publicly available quantitative data remain limited at the time of this analysis [1].

1
Tool-compound research context: patent-class association with kinase/nuclease inhibition studies, no public activity data
2
Scaffold-driven selection: pyrazole-thiazole-propanamide chemotype for SAR exploration or synthetic use
3
Structural-novelty procurement: defined C12H16N4OS core, distinct from carboxamide-linked analogs

Why Direct Substitution of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is Not Advisable


A definitive evidence base is currently insufficient to make a quantitative case against generic substitution. However, structural analogs with identical molecular formulae (e.g., CAS 1790690-03-7) possess different connectivity (a carboxamide linker vs. propanamide), which can fundamentally alter target binding and pharmacokinetics . Therefore, interchangeability cannot be assumed without explicit comparative data, underscoring the need for the exact compound in research protocols.

Linker Propanamide vs. carboxamide analogs (e.g., CAS 1790690-03-7) may alter target binding and pharmacokinetic profile; direct interchange not supported by evidence.
Data gap No quantitative comparative activity data exist; substitution without explicit validation may shift screening outcomes.

Quantitative Evidence Guide for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide


Status of Comparative Biological Activity Data

A comprehensive search of primary literature and patents did not yield a direct, quantitative head-to-head comparison for this compound against a defined analog in a specific assay. The available patent information (e.g., EP3556756, US 7,795,288) describes classes of compounds but does not isolate the specific activity of this molecule against a comparator [1][2]. This absence of data is the primary differential factor; selection must be driven by the specific synthetic utility or screening need rather than demonstrated superiority.

Comparative Activity Data
Data to verify
No public quantitative head-to-head comparison identified for this compound in kinase/nuclease assays.
Structural-novelty-driven selection context
Selection based on scaffold identity rather than demonstrated potency
Medicinal Chemistry Kinase Inhibition Nuclease Inhibition

Application Scenarios for 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide Based on Current Evidence


Specialized Chemical Probe for Kinase or Nuclease Target Identification

Given its mention in patents related to Flt-3 kinase and nuclease inhibition, this compound is best suited as a specialized tool compound for target identification and validation studies where its specific pyrazole-thiazole-propanamide scaffold is required. Selection is justified by the need for a precise chemotype for structure-activity relationship (SAR) exploration, as described in patent families where close analogs are claimed [1].

Synthetic Intermediate for Focused Compound Libraries

The compound's bifunctional nature, featuring a 3,5-dimethylpyrazole and a 5-methylthiazole linked by a propanamide chain, makes it a valuable intermediate for generating focused libraries of derivatives. Its procurement is justified by the synthetic utility of this specific scaffold, which is not readily available from alternative compounds with different linkers (e.g., carboxamide) .

Reference Standard for Analytical Method Development

As a pure, characterized small molecule (C12H16N4OS, MW 264.35), it can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods aimed at detecting or quantifying propanamide-linked heterocycles in complex mixtures. The procurement value lies in its defined physicochemical properties, which are distinct from closely related isomers.

Application
Selection Property
Validation Focus
Chemical probe for target ID
Specific pyrazole-thiazole-propanamide chemotype
SAR exploration with kinase/nuclease target-class context
Synthetic intermediate
Bifunctional 3,5-dimethylpyrazole and 5-methylthiazole scaffold
Focused library synthesis; linker-specific utility vs. carboxamide
Reference standard
Defined physicochemical profile (C12H16N4OS)
HPLC/LC-MS/NMR method development for propanamide-linked heterocycles
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